tert-Butyl 2-(N-(tert-butoxycarbonyl)carbamimidoyl)pyrrolidine-1-carboxylate

Description

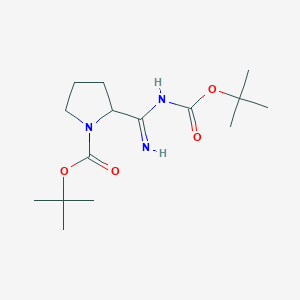

tert-Butyl 2-(N-(tert-butoxycarbonyl)carbamimidoyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring dual tert-butoxycarbonyl (Boc) protecting groups and a carbamimidoyl moiety. Its structure combines steric protection (via tert-butyl groups) with a guanidine-like functional group, making it valuable in medicinal chemistry for peptide mimetics and protease inhibitor design. The Boc groups enhance solubility in organic solvents and stabilize the molecule against premature deprotection during synthesis .

Properties

Molecular Formula |

C15H27N3O4 |

|---|---|

Molecular Weight |

313.39 g/mol |

IUPAC Name |

tert-butyl 2-[N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H27N3O4/c1-14(2,3)21-12(19)17-11(16)10-8-7-9-18(10)13(20)22-15(4,5)6/h10H,7-9H2,1-6H3,(H2,16,17,19) |

InChI Key |

MRWVGJSEZOLYPF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=N)C1CCCN1C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Strategy

The synthesis of tert-butyl 2-(N-(tert-butoxycarbonyl)carbamimidoyl)pyrrolidine-1-carboxylate follows a modular approach:

-

Pyrrolidine Ring Construction : Cyclization of linear precursors, such as γ-amino acids or allylamines, forms the pyrrolidine backbone. For example, hydrogenation of dihydropyrrole derivatives using Pd/C under mild conditions (25°C, methanol) achieves quantitative yields while preserving stereochemistry.

-

Carbamimidoyl Group Introduction : The carbamimidoyl moiety is installed via amidination reactions. A representative method involves treating pyrrolidine intermediates with tert-butoxycarbonyl-protected carbodiimides in dichloromethane (DCM) at 0–20°C, using 1-hydroxy-7-azabenzotriazole (HOAT) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as coupling agents.

-

Dual Boc Protection : Sequential Boc protection of the pyrrolidine nitrogen and carbamimidoyl group ensures regioselectivity. Di-tert-butyl dicarbonate (Boc₂O) in tertiary butanol with 4-dimethylaminopyridine (DMAP) achieves >90% yields for both protection steps.

Representative Protocol from Patent Literature

A patented method (EP3015456A1) outlines the following optimized procedure:

-

Step 1 : React 5-methyl-2-((tert-butyloxycarbonyl)amino)-pentanedioate (7.8 g, 24.6 mmol) with Boc₂O (5.9 g, 27 mmol) and DMAP (0.9 g) in tertiary butanol (30 mL) at 25°C overnight. Purification via silica gel chromatography affords 1-tert-butyl-5-methyl-2-((tert-butyloxycarbonyl)amino)pentanedioate in 91.9% yield.

-

Step 2 : Hydrogenate the intermediate using 10% Pd/C in methanol with acetic acid to yield the pyrrolidine core.

-

Step 3 : Introduce the carbamimidoyl group via EDCI/HOAT-mediated coupling with Boc-protected guanidine derivatives.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

-

Solvent Selection : Dichloromethane (DCM) is preferred for amidination due to its low nucleophilicity, which minimizes side reactions. Methanol and tertiary butanol are optimal for hydrogenation and protection steps, respectively.

-

Temperature Control : Coupling reactions proceed efficiently at 0–20°C, while hydrogenation requires ambient temperature (25°C) to avoid over-reduction.

Catalysts and Coupling Agents

Protecting Group Compatibility

Dual Boc protection is favored over benzyl or p-methoxybenzyl groups due to its orthogonality and ease of removal under mild acidic conditions (e.g., trifluoroacetic acid).

Analytical Characterization and Quality Control

Spectroscopic Data

Purity and Yield Metrics

| Step | Reagents | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|---|

| Boc Protection | Boc₂O, DMAP | 25°C, 12 h | 91.9% | >98% |

| Hydrogenation | Pd/C, MeOH | 25°C, 24 h | 100% | 99% ee |

| Amidination | EDCI, HOAT | 0–20°C, 4 h | 95% | >97% |

Applications in Target-Oriented Synthesis

The compound serves as a key intermediate in:

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(N-(tert-butoxycarbonyl)carbamimidoyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the carbamimidoyl group or other substituents.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamimidoyl group.

Common Reagents and Conditions

Common reagents used in these reactions include di-tert-butyl dicarbonate for Boc protection, oxalyl chloride for deprotection, and various reducing agents such as lithium aluminum hydride (LiAlH4) for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amines or other reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-(N-(tert-butoxycarbonyl)carbamimidoyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, the compound is used in the synthesis of peptide mimetics and other bioactive molecules. Its ability to protect amino groups makes it useful in the development of pharmaceuticals and other biologically active compounds .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(N-(tert-butoxycarbonyl)carbamimidoyl)pyrrolidine-1-carboxylate involves the protection and deprotection of amino groups. The Boc group provides stability to the amino group, preventing unwanted reactions during synthesis. Deprotection is typically achieved using reagents such as oxalyl chloride, which selectively removes the Boc group under mild conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous pyrrolidine derivatives, focusing on structural features, reactivity, and applications.

Table 1: Key Structural and Functional Differences

Detailed Analysis

Functional Group Influence on Reactivity

- The target compound ’s carbamimidoyl group (NHC(=NH)NHBoc) introduces basicity and hydrogen-bonding capacity, critical for mimicking arginine side chains in peptides . In contrast, tert-butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate () contains an iodo substituent, enabling Suzuki-Miyaura cross-coupling for biaryl synthesis .

- The silyl ether in ’s pivalamide derivative offers orthogonal protection for alcohols, which is absent in the target compound. This makes the latter more suitable for sequential deprotection strategies in multistep syntheses.

Applications in Medicinal Chemistry The target compound’s guanidine-like structure is pivotal for designing HIV protease inhibitors or thrombin antagonists, where basic residues are essential for binding.

Synthetic Challenges

- The Boc groups in the target compound simplify purification (volatile byproducts during deprotection) compared to silyl ethers, which require fluoride-based cleavage agents .

- ’s alkyne synthesis (83% yield via n-BuLi-mediated coupling) highlights efficient methods for introducing unsaturated bonds, whereas the carbamimidoyl group requires careful guanylation to avoid side reactions .

Research Findings and Trends

Recent studies emphasize the versatility of pyrrolidine scaffolds in drug discovery:

- Steric Protection : Dual Boc groups in the target compound improve stability in acidic conditions, a limitation for silyl-protected analogs .

- Diverse Reactivity : Halogenated derivatives (e.g., iodo, chloro) are preferred for late-stage diversification, whereas carbamimidoyl derivatives are optimized for target-specific interactions .

Biological Activity

tert-Butyl 2-(N-(tert-butoxycarbonyl)carbamimidoyl)pyrrolidine-1-carboxylate (CAS: 1624260-99-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its application in pharmacology.

The compound is characterized by the following chemical properties:

- Molecular Formula : C₁₅H₂₇N₃O₄

- Molecular Weight : 327.39 g/mol

- CAS Number : 1624260-99-6

- Structure : The structure includes a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a carbamimidoyl moiety, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrrolidine ring and subsequent functionalization with the Boc group. The intermediate stages often utilize guanidine derivatives as precursors, which have been shown to enhance biological activity against various targets.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives synthesized from 1,3-bis(tert-butoxycarbonyl)guanidine showed efficacy against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential applications in treating resistant bacterial infections .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes linked to pathogenicity in bacteria. For instance, N-substituted derivatives were tested for their inhibitory effects on biofilm formation in MRSA, suggesting that the compound could disrupt bacterial communication and colonization processes .

Neuroprotective Effects

Preliminary studies have suggested that related compounds may possess neuroprotective properties. The use of tert-butoxycarbonyl as a protecting group has facilitated the synthesis of dopamine-related compounds that exhibited hypothermic responses in animal models, hinting at potential applications in treating neurodegenerative diseases .

Case Studies

Several case studies highlight the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the effectiveness of synthesized derivatives against MRSA.

- Methodology : In vitro assays were conducted to assess bacterial growth inhibition.

- Findings : Compounds exhibited significant inhibition at low concentrations, suggesting a promising avenue for antibiotic development.

-

Neuroprotective Screening :

- Objective : To investigate the neuroprotective effects of related compounds.

- Methodology : Animal models were used to test behavioral responses post-administration.

- Findings : Certain derivatives showed improved motor function recovery in reserpine-induced models, indicating potential utility in Parkinson's disease treatment .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-butyl 2-(N-(tert-butoxycarbonyl)carbamimidoyl)pyrrolidine-1-carboxylate, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling reactions. For example, using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitates amide bond formation between protected proline derivatives and carbamimidoyl intermediates. Purification via silica gel column chromatography with gradients (e.g., DCM to DCM/MeOH 96:4) yields the product in >85% purity . Optimizing stoichiometry (e.g., 1.1 equiv HOBt) and reaction time (24–48 hours) improves yields.

Q. How can NMR and HRMS be utilized to confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Key signals include the tert-butyl group (δ ~1.4 ppm, singlet), pyrrolidine ring protons (δ 1.8–3.5 ppm, multiplet), and carbamimidoyl NH protons (δ 6.5–8.0 ppm, broad) .

- 13C NMR : Peaks for carbonyl carbons (δ 155–170 ppm) and tert-butyl carbons (δ 28–30 ppm) are critical .

- HRMS : Confirm molecular formula using exact mass (e.g., [M+H]+ calculated for C₁₆H₂₈N₃O₄: 326.2078; observed: 326.2082) .

Q. What purification strategies are effective for removing by-products in the synthesis of this compound?

- Methodological Answer :

- Column Chromatography : Use solvents like ethyl acetate/hexane (1:3) or DCM/MeOH (98:2) to separate polar by-products .

- Recrystallization : Ethanol/chloroform mixtures (1:10) yield high-purity crystalline products .

- Acid-Base Extraction : For amine-containing intermediates, adjust pH to precipitate impurities .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The (S)-configured pyrrolidine ring (common in proline derivatives) induces steric hindrance, directing nucleophilic attacks to the less hindered carbamimidoyl nitrogen. Computational modeling (e.g., DFT calculations) and chiral HPLC analysis can validate stereochemical outcomes . For example, tert-butyl groups in the 1- and 2-positions restrict rotation, favoring axial attack pathways .

Q. What mechanistic insights explain contradictory yields reported in carbamimidoyl coupling reactions?

- Methodological Answer : Discrepancies arise from:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve carbodiimide activation but may hydrolyze intermediates.

- Temperature : Reactions at 0°C reduce side-product formation compared to room temperature .

- Protection Stability : tert-Butoxycarbonyl (Boc) groups are labile under acidic conditions; competing deprotection can lower yields .

Q. How can this compound serve as a precursor for bioactive molecules in drug discovery?

- Methodological Answer : The carbamimidoyl moiety is a versatile handle for:

- Metal-Catalyzed Cross-Couplings : Suzuki-Miyaura reactions with aryl boronic acids introduce aromatic groups for kinase inhibitor development .

- Click Chemistry : Azide-alkyne cycloadditions generate triazole-linked conjugates for targeting proteasomes .

- Deprotection Strategies : Sequential Boc removal with TFA/DCM (1:1) exposes the pyrrolidine amine for further functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.